1-Azaspiro[3.3]heptane-2,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[3.3]heptane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-1-6(2-4)3-5(9)7-6/h1-3H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOQBHRCIRWHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Analysis of the 1 Azaspiro 3.3 Heptane 2,6 Dione System
Molecular Geometry and Ring Strain within the Spiro[3.3]heptane Framework
The spiro[3.3]heptane framework, which forms the core of 1-azaspiro[3.3]heptane-2,6-dione, is characterized by two cyclobutane (B1203170) rings fused at a single quaternary carbon atom. This arrangement results in significant ring strain, a defining feature of this class of molecules. The internal bond angles of the cyclobutane rings deviate substantially from the ideal tetrahedral angle of 109.5°, leading to angle strain. Additionally, the puckered nature of the cyclobutane rings contributes to torsional strain.
Computational studies and experimental data from derivatives reveal that the cyclobutane rings in spiro[3.3]heptane systems are not planar but adopt a puckered conformation to alleviate some of the strain. The degree of puckering can be influenced by the nature and position of substituents. For instance, in derivatives of spiro[3.3]heptane, the dihedral angles of the cyclobutane rings are reported to be in the range of 10-20°.
The introduction of a nitrogen atom at the 1-position and two carbonyl groups at the 2- and 6-positions in this compound is expected to further influence the molecular geometry. The C-N-C bond angle within the azetidine-2,6-dione ring will be constrained by the four-membered ring structure. The presence of the spirocyclic fusion and the carbonyl groups likely leads to a complex interplay of steric and electronic effects that dictate the precise bond lengths and angles within the molecule.
Table 1: Representative Bond Parameters of Related Spirocyclic Systems
| Compound/Fragment | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
| Cyclobutane | C-C | 1.548 | C-C-C = 88 | Theoretical |
| Azetidine (B1206935) | C-N | 1.48 | C-N-C = 91.7 | Experimental |
| 6-Oxo-2-azaspiro[3.3]heptane derivative | C-C (cyclobutane) | ~1.54-1.56 | - | X-ray Data |
| 6-Oxo-2-azaspiro[3.3]heptane derivative | C-N (azetidine) | ~1.47 | - | X-ray Data |
Note: The data presented is for related structures and serves as an approximation for the this compound system.
Conformational Restriction and Rigidity Profile of the Azaspiro[3.3]heptane-2,6-dione Scaffold
A key feature of the this compound scaffold is its high degree of conformational restriction. The spirocyclic nature of the molecule, combined with the small ring sizes, severely limits the number of accessible conformations. This rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
The conformational rigidity of azaspiro[3.3]heptane derivatives has been highlighted in several medicinal chemistry studies, where they are used as bioisosteric replacements for more flexible ring systems like piperidine (B6355638). researchgate.net This rigidity allows for a more precise positioning of functional groups in three-dimensional space, which is crucial for molecular recognition.
Stereochemical Implications in Molecular Recognition and Design
The rigid and well-defined three-dimensional structure of this compound has significant stereochemical implications for its use in molecular recognition and drug design. The spirocyclic scaffold can serve as a novel platform for the spatial arrangement of substituents, allowing for the exploration of new chemical space.
The defined stereochemistry of substituted this compound derivatives makes them valuable tools for probing the binding pockets of proteins and for establishing structure-activity relationships (SAR). The ability to synthesize and test stereochemically pure isomers is crucial in this context.
Spectroscopic Characterization Techniques for Structural Elucidation
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the cyclobutane rings can provide information about their spatial relationships and the puckering of the rings. The chemical shifts of the carbons adjacent to the nitrogen and carbonyl groups would be characteristic. For instance, in related azaspiro[3.3]heptane derivatives, specific proton and carbon signals have been assigned to the spirocyclic framework.
IR Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound would be the strong absorption bands corresponding to the C=O stretching vibrations of the two lactam carbonyl groups, typically appearing in the region of 1700-1780 cm-1. The C-N bond stretching would also be observable.
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. For the parent spiro[3.3]heptane-2,6-dione, GC-MS data is available, showing characteristic fragmentation patterns.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| 1H NMR | Complex multiplets for the CH2 protons of the cyclobutane rings. |
| 13C NMR | Signals for the spiro carbon, carbonyl carbons, and the CH2 carbons. |
| IR | Strong C=O stretching absorption (1700-1780 cm-1), C-N stretching. |
| Mass Spec | Molecular ion peak corresponding to the molecular formula C7H7NO2. |
Note: This table represents expected data based on the analysis of related compounds.
X-ray Crystallographic Studies of this compound Derivatives
The synthesis and crystallographic analysis of various functionalized 2-aza- and 2,6-diaza-spiro[3.3]heptanes have been instrumental in establishing their potential as rigid scaffolds in medicinal chemistry. researchgate.net These studies consistently highlight the well-defined and predictable geometry of this class of compounds.
Computational Chemistry and Molecular Modeling of 1 Azaspiro 3.3 Heptane 2,6 Dione
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic distribution, orbital energies, and reactivity. While direct QM studies on 1-azaspiro[3.3]heptane-2,6-dione are not extensively published, analysis of related azaspiro[3.3]heptane analogues provides a strong basis for predicting its characteristics.
QM-based calculations on 2,6-diazaspiro[3.3]heptanes have shown that the spirocyclic structure enforces a unique molecular topology compared to more conventional six-membered heterocycles like piperazine (B1678402). nih.gov The spiro-analogues typically have molecular volumes that are 9 to 13 ų larger than their piperazine counterparts, a direct consequence of the constrained geometry. nih.gov This rigid structure also alters electronic properties. For instance, in diaza- and oxa-azaspiro[3.3]heptanes, the positioning of a heteroatom at the 3-position (gamma) relative to the nitrogen, rather than the 2-position (beta) as in a piperazine, leads to reduced inductive electron withdrawal and a corresponding increase in the basicity (pKa) of the nitrogen atom. nih.gov
In the case of this compound, the presence of two carbonyl groups would dominate the electronic landscape. The strong electron-withdrawing nature of the amide and ketone carbonyls is expected to significantly decrease the electron density across the scaffold. This would have several key effects:
Reduced Basicity: The basicity of the bridgehead nitrogen atom would be substantially lower compared to a simple 1-azaspiro[3.3]heptane due to the delocalization of its lone pair into the adjacent amide carbonyl group.
Reactivity Hotspots: The carbonyl carbons would become highly electrophilic, making them susceptible to nucleophilic attack. This is a primary site for chemical functionalization.
Dipole Moment: The two opposing carbonyl groups would create a large molecular dipole moment, influencing the molecule's solubility and ability to participate in dipole-dipole interactions within a protein binding site.
| Property | Azaspiro[3.3]heptane Analogue | Piperazine Analogue | Observation |
| Molecular Volume | ~9-13 ų larger | Smaller | The spirocyclic scaffold occupies more space due to its rigid, 3D structure. nih.gov |
| Basicity (pKa) | Increased (for γ-heteroatom) | Lower | The geometric separation of heteroatoms in the spiro-scaffold reduces inductive electron withdrawal, increasing basicity. nih.gov |
| Terminal Atom Distance | Increased (~1.3 Å further) | Shorter | The spiro-topology results in a greater separation between substituents. nih.gov |
Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations
A defining characteristic of the azaspiro[3.3]heptane scaffold is its conformational rigidity. researchgate.netresearchgate.netresearchgate.netresearchgate.net Unlike flexible six-membered rings such as piperidine (B6355638) or cyclohexane (B81311), which can adopt multiple chair, boat, and twist-boat conformations, the spiro[3.3]heptane framework has very limited conformational freedom. researchgate.netresearchgate.net This rigidity arises from the fusion of two strained four-membered rings at a single spirocyclic carbon center.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the potential energy surface of a molecule and identify its low-energy conformations. mdpi.com For this compound, such simulations would confirm a highly constrained structure. The two four-membered rings are held in a nearly orthogonal arrangement. This severely restricts the puckering of each ring and prevents the large-scale conformational changes seen in more flexible systems.
The primary sources of flexibility would be minor ring puckering and the rotation of exocyclic substituents. This limited conformational freedom is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target and ensures that substituents are held in well-defined positions in three-dimensional space. researchgate.netresearchgate.net This "predictable vectorization" allows for more precise and rational design of interactions with a target protein. researchgate.netresearchgate.net
| Feature | This compound (Predicted) | Substituted Piperidine |
| Core Structure | Two fused 4-membered rings | Single 6-membered ring |
| Primary Conformation | Single, rigid twisted structure | Multiple (Chair, Twist-Boat) |
| Ring Inversion | Not possible | Possible (high energy barrier) |
| Conformational Entropy | Low | High |
| Predictability of Vectors | High | Moderate (depends on conformation) |
Molecular Docking and Ligand-Target Interaction Predictions for Analogues
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of potential intermolecular interactions. Analogues of this compound, particularly those where the core scaffold acts as a bioisostere, have been evaluated in various drug discovery programs. nih.govmedchemexpress.comresearchgate.net
Azaspiro[3.3]heptanes have been successfully validated as bioisosteres of piperidine. nih.govmedchemexpress.com For example, replacing the piperidine fragment in the local anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core resulted in a new analogue with high activity, demonstrating that the scaffold can effectively mimic the spatial and interactive properties of the original heterocycle. nih.govresearchgate.net
However, the substitution is not always successful, highlighting the unique structural nature of the scaffold. In studies where the 2-oxa-6-azaspiro[3.3]heptane core was used to replace piperazine in analogues of an LRRK2 inhibitor and a cathepsin S inhibitor, a significant loss of potency was observed. nih.gov Computational modeling rationalized this failure by showing that the position and orientation of key interacting groups (like a carbamate (B1207046) acceptor) were crucial for activity, and the altered geometry of the spiro-scaffold did not place these groups in the optimal location for binding. nih.gov This underscores the importance of the scaffold's specific vectorization; while it provides rigidity, it may not match the geometry of every binding pocket that accommodates a six-membered ring.
Analysis of Scaffold Shape, Three-Dimensionality, and Vectorization for Rational Design
The concept of "escaping flatland" in medicinal chemistry emphasizes moving away from flat, two-dimensional aromatic rings towards more complex, three-dimensional (3D) structures. univ.kiev.ua Molecules with a higher fraction of sp³-hybridized carbons and greater 3D shape are often associated with improved physicochemical properties and clinical success. nih.gov The 1-azaspiro[3.3]heptane scaffold is a prime example of a desirable 3D building block. chemrxiv.orgresearchgate.net
The key features of the spiro[3.3]heptane scaffold for rational design are:
High 3D Character: The scaffold is inherently non-planar, forcing substituents into a distinct three-dimensional arrangement.
Predictable Vectorization: Due to its rigidity, the exit vectors—the directions in which substituents point from the core—are fixed and predictable. researchgate.netresearchgate.net This allows chemists to design molecules with precise orientations to match target binding sites.
Novel Bioisosterism: The spiro[3.3]heptane core can act as a saturated, non-planar bioisostere for phenyl rings. chemrxiv.orgnih.gov Unlike para-substituted phenyl rings, which have collinear exit vectors (180° apart), the corresponding vectors on a 1,6-disubstituted spiro[3.3]heptane are non-collinear. chemrxiv.org This provides a completely different spatial arrangement for interacting with biological targets, opening up novel chemical space. chemrxiv.orgnih.gov
Computational analysis comparing the geometry of a disubstituted spiro[3.3]heptane to a para-substituted phenyl ring highlights these crucial differences.
| Geometric Parameter | Spiro[3.3]heptane (1,6-disubstituted) | para-Substituted Phenyl Ring |
| Exit Vector Angle | ~23-30° (non-collinear) chemrxiv.org | ~0-2° (collinear) chemrxiv.org |
| Planarity Angle (θ) | ~129-130° (non-planar) chemrxiv.org | ~180° (planar) |
| Fraction of sp³ Carbons (Fsp³) | High (typically > 0.8) | Low (0) |
This unique geometry allows spiro[3.3]heptane-based compounds to explore different binding modes than their flat aromatic counterparts, potentially leading to new drugs with improved properties and novel intellectual property. chemrxiv.org
Applications in Medicinal Chemistry Research and Chemical Biology Discovery
1-Azaspiro[3.3]heptane-2,6-dione as a Privileged Bioisosteric Scaffold
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. The this compound scaffold holds promise as a novel bioisostere for commonly employed heterocyclic rings.
The piperidine (B6355638) ring is a ubiquitous feature in numerous approved drugs. However, its metabolic susceptibility can be a significant drawback. The 1-azaspiro[3.3]heptane scaffold, from which the dione (B5365651) is derived, has been investigated as a metabolically more stable replacement for piperidine. researchgate.netuniba.itnih.govnih.gov The introduction of the two carbonyl groups in this compound would offer a different set of properties compared to the parent amine. While not a direct isostere for basic amines like piperidine or piperazine (B1678402) due to the non-basic nature of the amide nitrogen, it could potentially serve as a constrained mimic for cyclic imides or other non-basic heterocyclic systems present in bioactive compounds.
Modern drug discovery increasingly emphasizes the importance of molecules with a higher fraction of sp3-hybridized carbons (Fsp3), as this often correlates with improved solubility, reduced promiscuity, and better clinical success rates. The this compound scaffold inherently possesses a high Fsp3 character, contributing to a more three-dimensional molecular shape. This increased three-dimensionality can lead to more specific and potentially stronger interactions with biological targets by exploring unoccupied regions of the binding pocket.
Furthermore, the spirocyclic nature of the core imparts significant conformational rigidity. Unlike the flexible chair and boat conformations of a cyclohexane (B81311) ring, the 1-azaspiro[3.3]heptane system is much more constrained. This conformational control can be advantageous in locking a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a target.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives
To fully exploit the potential of the this compound scaffold, systematic studies of its derivatives are essential. By synthesizing and evaluating a library of analogs, researchers can delineate the key structural features required for biological activity and optimize physicochemical properties.
Pharmacophore modeling is a crucial tool in understanding the essential interactions between a drug and its target. For derivatives of this compound, SAR studies would involve modifying the scaffold at various positions. For instance, substitution on the nitrogen atom or at the carbon atoms of the cyclobutane (B1203170) rings would allow for the exploration of different chemical spaces. The data from these studies would help in building a pharmacophore model, defining the precise arrangement of hydrogen bond donors, acceptors, and hydrophobic features necessary for potent and selective biological activity.
The rigid nature of the this compound core can have a profound impact on target binding. By pre-organizing the appended functional groups in a specific spatial orientation, the scaffold can enhance binding affinity. Moreover, this conformational constraint can lead to improved selectivity, as the rigid molecule may not be able to adapt to the binding sites of off-target proteins as readily as a more flexible analog. SPR studies would focus on how modifications to the scaffold affect properties like solubility, lipophilicity (logP/logD), and metabolic stability, all of which are critical for developing a successful drug candidate.
Mechanistic Studies of Biological Activity of Derivatives
Understanding how a molecule exerts its biological effect at a molecular level is fundamental for rational drug design. For derivatives of this compound that exhibit interesting biological activity, mechanistic studies would be the next logical step. These studies could involve a variety of techniques, including biochemical assays to determine the direct target of the compound, cell-based assays to understand its effects in a more physiological context, and structural biology methods like X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target. Such studies would provide invaluable information for the further optimization of these novel chemical entities.
Applications in In Vitro Biochemical and Cellular Assays
Currently, there is a lack of specific published research detailing the direct application of this compound in in vitro biochemical and cellular assays. However, the broader class of azaspiro[3.3]heptanes has been investigated. For instance, derivatives of 2-azaspiro[3.3]heptane have been identified as potent inducers of fetal hemoglobin (HbF), a promising therapeutic strategy for β-thalassemia and sickle cell disease. nih.gov A phenotypic screen in human erythroid progenitor cells led to the discovery of a hit compound which was subsequently optimized to a 2-azaspiro[3.3]heptane derivative. nih.gov
The general class of azaspiro[3.3]heptanes are recognized as valuable scaffolds in drug discovery programs. nih.gov Their synthesis and incorporation into bioactive molecules are of significant interest.
Preclinical In Vivo Pharmacological Evaluation Focusing on Mechanism of Action
Direct preclinical in vivo pharmacological data for this compound is not available in the current scientific literature. However, related azaspiro[3.3]heptane derivatives have undergone such evaluations. For example, a 2-azaspiro[3.3]heptane derivative, identified as a fetal hemoglobin inducer, demonstrated a significant dose-dependent increase in globin switching in cynomolgus monkeys. nih.gov This suggests that the azaspiro[3.3]heptane core can be a key component of orally bioavailable drug candidates with favorable in vivo properties.
Role in Scaffold Hopping and Lead Compound Optimization Strategies
The concept of scaffold hopping, where a core molecular structure is replaced by a chemically different but functionally similar one, is a powerful strategy in drug discovery. The 1-azaspiro[3.3]heptane framework is considered a valuable bioisostere for the piperidine ring, a common motif in many approved drugs. researchgate.netnih.gov This bioisosteric replacement can lead to novel intellectual property, improved physicochemical properties, and enhanced biological activity. researchgate.netnih.gov
The rigid nature of the spiro[3.3]heptane system provides a well-defined orientation of substituents, which can be advantageous in lead optimization. uniba.it By replacing a more flexible ring system like piperidine with the constrained 1-azaspiro[3.3]heptane scaffold, medicinal chemists can explore new regions of chemical space and potentially improve target affinity and selectivity. researchgate.net An example of this is the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine (B1668057), which resulted in a new analog with high activity. researchgate.netnih.gov
Utility as Chemical Probes for Biological Target Identification and Validation
While there are no specific reports on the use of this compound as a chemical probe, its structural features suggest potential in this area. Chemical probes are essential tools for elucidating the function of biological targets. The dione functionality in this compound could potentially be exploited for the attachment of reporter tags or reactive groups for target engagement studies.
The development of synthetic routes to functionalized azaspiro[3.3]heptanes is an active area of research. nih.gov These efforts will likely facilitate the future design and synthesis of this compound-based chemical probes for target identification and validation.
Future Research Directions and Translational Perspectives for 1 Azaspiro 3.3 Heptane 2,6 Dione
Exploration of Novel and Sustainable Synthetic Methodologies for the Scaffold
The development of efficient and environmentally friendly synthetic routes to 1-azaspiro[3.3]heptane-2,6-dione and its analogs is a cornerstone for future research. While methods for constructing the related 2,6-diazaspiro[3.3]heptane core have been described, including a high-yielding, scalable route amenable to library synthesis, the focus is shifting towards more sustainable approaches. thieme-connect.de Key areas of future exploration include:
Flow Chemistry: The use of flow chemistry offers a robust and mild method for the synthesis of related spiro-heterocycles like 1-oxa-2,6-diazaspiro[3.3]heptane. uniba.itresearchgate.net This technology allows for precise control over reaction parameters, leading to improved yields and safety profiles, and can be adapted for the synthesis of the this compound scaffold.
Catalytic Methods: The development of novel catalytic systems, such as those involving copper/palladium or nickel, for reactions like the arylboration of cyclobutenes, can provide access to highly substituted spirocyclic systems. researchgate.net Exploring these and other catalytic transformations will be crucial for creating diverse derivatives of the core scaffold.
Photochemistry: Visible light-mediated energy transfer catalysis has been successfully employed in the on-DNA synthesis of 2-oxa-1-azabicyclo[3.2.0]heptanes, which can be considered surrogates for azaspiro[3.3]heptanes. nih.gov This approach allows for the creation of complex and diverse structures under mild conditions and could be a valuable tool for generating libraries of this compound derivatives.
Advanced Computational Design Approaches for Rational Compound Discovery
Computational methods are becoming increasingly integral to modern drug discovery. For the this compound scaffold, these approaches can accelerate the identification of promising drug candidates. Future research in this area will likely involve:
Bioisosteric Replacement: The azaspiro[3.3]heptane framework is recognized as a valuable bioisostere for commonly used motifs like piperidine (B6355638). nih.govnih.gov Computational studies can help predict the consequences of such replacements on a molecule's pharmacokinetic and pharmacodynamic properties. Theoretical studies have already demonstrated the potential of related strained spiro heterocycles, like 1-oxa-2,6-diazaspiro[3.3]heptane, to act as bioisosteres for piperazine (B1678402), which can improve drug-likeness and target selectivity. uniba.itresearchgate.net
Structure-Based Drug Design: As more crystal structures of biological targets in complex with ligands containing the azaspiro[3.3]heptane motif become available, structure-based design will play a more significant role. This will enable the rational design of derivatives with improved binding affinity and selectivity. The rigid nature of the spiro[3.3]heptane scaffold provides predictable exit vectors for substituents, facilitating more precise target interactions. researchgate.netresearchgate.net
Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models and other predictive algorithms will aid in prioritizing the synthesis of compounds with the highest probability of biological activity. These models can be trained on existing data for related spirocyclic compounds to guide the design of novel this compound derivatives.
Expansion into Uncharted Biological Target Space and Therapeutic Areas
While azaspiro[3.3]heptanes have shown promise in various therapeutic areas, there remains a vast, uncharted biological target space to explore. nih.gov Future research should focus on:
Novel Target Identification: High-throughput screening campaigns against a wide range of biological targets can uncover unexpected activities for this compound derivatives. This could lead to the identification of first-in-class inhibitors for previously undrugged proteins.
Expanding Therapeutic Applications: The spiro[3.3]heptane motif has been incorporated into compounds with potential applications as antineoplastic, antidepressant, antiviral, antibacterial, and antianxiety drugs. researchgate.net Further derivatization and biological evaluation of the this compound core could lead to new treatments in these and other disease areas. For instance, the similarity of the spiro[3.3]heptane scaffold to cyclohexane (B81311) suggests its potential use in optimizing the ADME properties of lead compounds. researchgate.net
Chiral Scaffolds in Material Science: The axially chiral nature of substituted spiranes, such as spiro[3.3]heptane-2,6-dicarboxylic acid, makes them interesting candidates for the development of chiral metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in areas like chiral separations and asymmetric catalysis.
Integration with High-Throughput Screening and Combinatorial Chemistry for Diversified Compound Libraries
To fully exploit the potential of the this compound scaffold, the generation of large and diverse compound libraries is essential. This can be achieved through the integration of combinatorial chemistry and high-throughput screening.
Combinatorial Synthesis: The development of synthetic routes that are amenable to parallel synthesis is crucial for building large libraries of derivatives. thieme-connect.de The modular nature of many synthetic approaches to spirocycles allows for the introduction of a wide variety of substituents, leading to a significant expansion of chemical space. nih.gov
DNA-Encoded Libraries (DELs): On-DNA synthesis has emerged as a powerful tool for creating vast libraries of compounds for drug discovery. nih.gov Adapting synthetic methodologies for the this compound core to be compatible with DEL technology would enable the rapid screening of billions of compounds against a multitude of biological targets.
High-Throughput Screening (HTS): The availability of diverse compound libraries necessitates the use of HTS to efficiently identify active compounds. Miniaturized and automated screening platforms can rapidly assess the biological activity of thousands of compounds, accelerating the hit-to-lead process.
The continued exploration of novel synthetic methods, coupled with advanced computational design and large-scale screening efforts, will undoubtedly unlock the full therapeutic potential of the this compound scaffold and its derivatives, paving the way for the development of next-generation medicines.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Azaspiro[3.3]heptane-2,6-dione, and how do they differ in yield and scalability?
- Methodological Answer : The compound is synthesized via (1) cyclization of γ-lactam precursors under acidic conditions or (2) ring-closing metathesis of substituted dienes. The first method achieves ~70% yield but requires stringent pH control, while the latter offers scalability at the cost of lower yields (~50%) due to side reactions (e.g., dimerization). Optimization strategies include using Grubbs catalysts for metathesis or templated cyclization to enhance regioselectivity .
Q. How does the rigid spirocyclic structure of this compound influence its reactivity compared to non-spirocyclic analogs?
- Methodological Answer : The spiro architecture imposes steric constraints that reduce conformational flexibility, favoring reactions that proceed through planar transition states (e.g., nucleophilic acyl substitutions). Computational modeling (DFT) and X-ray crystallography are critical for analyzing bond angles and torsional strain, which predict reactivity patterns. Comparative kinetic studies with piperidine derivatives reveal 10-fold slower hydrolysis rates due to restricted ring puckering .
Q. What biological targets have been identified for this compound derivatives, and how are these activities validated?
- Methodological Answer : Derivatives show activity against serine hydrolases (e.g., FAAH) and GPCRs (e.g., dopamine D3 receptor). Target validation involves:
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In vitro assays : Radioligand binding studies (IC₅₀ values in nM range).
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In silico docking : MD simulations to assess binding pocket compatibility.
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Structure-activity relationship (SAR) : Systematic substitution at the 3-position to optimize potency (see table below) .
Derivative (R-group) FAAH IC₅₀ (nM) D3 Receptor Ki (nM) R = H 250 1200 R = CH₃ 85 450 R = CF₃ 12 90
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. A systematic approach includes:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Metabolite profiling : LC-MS to rule out prodrug activation or degradation artifacts.
- Crystallographic studies : Resolve binding modes to confirm target engagement .
Q. What experimental design principles are critical for optimizing enantioselective synthesis of this compound derivatives?
- Methodological Answer : Key factors include:
- Chiral auxiliaries : Use (R)- or (S)-Binap ligands in asymmetric hydrogenation (e.g., 95% ee achieved with Ru-BINAP catalysts).
- Factorial design : Screen temperature, pressure, and catalyst loading to maximize enantiomeric excess (e.g., 2³ factorial design reduces required trials by 50%).
- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate intermediates .
Q. How do stereochemical variations at the spirocyclic nitrogen impact the compound’s pharmacokinetic (PK) profile?
- Methodological Answer : Enantiomers exhibit distinct PK due to differential interactions with metabolic enzymes (e.g., CYP3A4). Strategies include:
- Isotope labeling : Track metabolites using ¹⁴C or deuterated analogs.
- PAMPA assays : Measure passive permeability to correlate stereochemistry with absorption.
- Cryo-EM : Visualize enzyme-substrate complexes to guide structural refinements for metabolic stability .
Q. What mechanistic insights explain the compound’s unexpected reactivity in protic vs. aprotic solvents?
- Methodological Answer : Polar protic solvents (e.g., MeOH) stabilize zwitterionic intermediates, accelerating ring-opening reactions. In aprotic solvents (e.g., THF), the spirocyclic structure remains intact, favoring [2+2] cycloadditions. Mechanistic studies employ:
- In situ IR spectroscopy : Monitor intermediate formation.
- Isotope effects : Compare kH/kD ratios to identify rate-determining steps.
- Computational free-energy maps : Predict solvent-dependent reaction pathways .
Key Considerations for Future Research
- Data Reproducibility : Standardize assay protocols (e.g., NIH guidelines) to minimize variability in bioactivity data.
- Translational Gaps : Prioritize in vivo toxicity studies using zebrafish or murine models to bridge preclinical findings.
- Collaborative Tools : Leverage platforms like PubChem and ECHA for cross-referencing synthetic and toxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
